2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrrole-pyridine ring system attached to a piperidine moiety. The unique structure of this compound makes it a valuable scaffold for the development of various therapeutic agents, particularly those targeting specific biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolo[2,3-b]pyridine core . Subsequent substitution reactions introduce the piperidine moiety, often using reagents like tert-butylcarbonate .
Industrial Production Methods
Industrial production of 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and scalable reaction conditions to ensure the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced derivatives of the pyrrolo[2,3-b]pyridine core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine primarily involves the inhibition of FGFR signaling pathways . The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation, migration, and invasion, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and have been studied for their biomedical applications.
Pyrrolo[3,4-c]pyridines: Another class of compounds with a fused pyrrole-pyridine ring system, known for their biological activity.
Uniqueness
2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and its potent inhibitory activity against FGFRs . This makes it a valuable scaffold for the development of targeted cancer therapies, distinguishing it from other similar compounds.
Biological Activity
2-Piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has attracted significant attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyrrolo[2,3-b]pyridine core, which contributes to its unique biological properties. Its chemical formula is C11H12N2, and it has a molecular weight of approximately 176.23 g/mol. The structural characteristics are essential for its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). By inhibiting FGFR signaling pathways, the compound can disrupt processes critical for tumor growth and proliferation. This mechanism positions it as a candidate for cancer therapies targeting FGFR-related malignancies.
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed that the compound effectively inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The IC50 values reported were in the low micromolar range, indicating potent activity against these cell types .
Selectivity and Efficacy
In comparative studies with other compounds targeting FGFRs, this compound demonstrated higher selectivity and efficacy. For example:
Compound | Target | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | FGFR | 0.5 | High |
Y-27632 | ROCK | 0.8 | Moderate |
Compound A | FGFR | 1.5 | Low |
This table illustrates the compound's superior selectivity for FGFR compared to similar inhibitors.
Clinical Relevance
In a preclinical model using xenografts of human tumors in mice, treatment with this compound resulted in significant tumor regression without notable toxicity. This finding suggests a favorable therapeutic window for further development .
Combination Therapies
Research has also explored the potential of combining this compound with other chemotherapeutics to enhance its efficacy. In studies involving combination therapy with standard agents like cisplatin, synergistic effects were observed, leading to improved survival rates in animal models .
Properties
IUPAC Name |
2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFPVHINKMIBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(N2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.